1-{4-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride
Description
1-{4-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride is a piperidine-containing aryl ketone derivative with a molecular structure characterized by a 4-piperidinyl ethoxy group attached to a phenyl ring and an acetyl moiety. The compound’s hydrochloride salt form enhances solubility in polar solvents like water, methanol, or ethanol, a feature critical for pharmacological applications . Piperidine derivatives are widely explored in medicinal chemistry due to their bioactivity, including analgesic, antipsychotic, and receptor-targeting properties.
Properties
IUPAC Name |
1-[4-(2-piperidin-4-ylethoxy)phenyl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-12(17)14-2-4-15(5-3-14)18-11-8-13-6-9-16-10-7-13;/h2-5,13,16H,6-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCZMSXEKYFHSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Piperidinyl-Ethoxy Phenyl Intermediate
The core intermediate, 4-(2-piperidinyl)ethoxyphenyl derivatives, can be synthesized by nucleophilic substitution reactions involving:
- Starting from 4-hydroxyphenyl derivatives or 4-aminophenol derivatives.
- Reacting with 1-(2-chloroethyl)piperidine hydrochloride under basic conditions.
Typical procedure (adapted from Jayadevappa et al.):
- A mixture of 4-hydroxyphenyl acetamide derivatives and 1-(2-chloroethyl)piperidine hydrochloride is refluxed in the presence of anhydrous potassium carbonate in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) for approximately 10 hours.
- The reaction mixture is then cooled, and the product is extracted with chloroform.
- The organic layer undergoes sequential washing with saturated sodium chloride solution, 2% sodium hydroxide solution, and distilled water to remove impurities.
- Drying over anhydrous sodium sulfate and evaporation followed by recrystallization (e.g., in ethanol) affords the piperidinyl-ethoxy phenyl acetamide intermediate.
This method ensures effective ether bond formation between the phenol and the piperidinyl ethyl moiety with good yields and purity.
Introduction of the Ethanone Group
The ethanone (acetyl) group on the phenyl ring is typically introduced via acetylation reactions or by using acetylated phenyl precursors.
- One approach involves starting with 4-hydroxyacetophenone derivatives or their acetamide analogues.
- Alternatively, reductive amination or selective acylation on the phenyl ring after ether formation can be employed.
The acetyl group provides the ethanone functionality essential for the target compound.
Conversion to Hydrochloride Salt
The free base form of 1-{4-[2-(4-piperidinyl)ethoxy]phenyl}-1-ethanone is converted into its hydrochloride salt to improve solubility, stability, and ease of handling.
- Treatment with 4 M hydrochloric acid in ethyl acetate or 1,4-dioxane at elevated temperature (around 80°C) is effective.
- The resulting hydrochloride salt is isolated by filtration or crystallization.
This salt formation step is critical for pharmaceutical applications.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |
|---|---|---|---|---|
| Piperidinyl-ethoxy linkage | 1-(2-chloroethyl)piperidine hydrochloride, K2CO3 | Dimethyl sulfoxide (DMSO) | Reflux (~100-120°C) | 10 hours reflux, base-mediated SN2 |
| Extraction and purification | Chloroform, saturated NaCl, 2% NaOH, water washes | Various | Room temperature | Sequential washing to remove impurities |
| Ethanone group introduction | Acetylation reagents or acetylated phenyl precursors | Depends on method | Variable | May precede or follow ether formation |
| Hydrochloride salt formation | 4 M HCl in ethyl acetate or 1,4-dioxane | Ethyl acetate, 1,4-dioxane | 80°C | Ensures salt formation and isolation |
Representative Synthetic Sequence (Summary)
Starting Material Preparation : 4-hydroxyphenyl acetamide or 4-hydroxyacetophenone derivatives are prepared or procured.
Ether Formation : The phenolic hydroxyl group is alkylated with 1-(2-chloroethyl)piperidine hydrochloride in the presence of potassium carbonate in DMSO under reflux, forming the 4-(2-piperidinyl)ethoxyphenyl intermediate.
Functional Group Modification : If necessary, acetylation or reductive amination is performed to introduce or modify the ethanone group on the phenyl ring.
Salt Formation : The free base is treated with hydrochloric acid in an organic solvent to yield the hydrochloride salt.
Research Findings and Yields
- The ether formation step typically yields the intermediate in moderate to good yields (40-70%) depending on reaction time and purity of reagents.
- The hydrochloride salt formation is generally quantitative with high purity.
- Characterization data such as ^1H-NMR, IR, and mass spectrometry confirm the structure and purity of intermediates and final compounds.
- The synthetic methods are reproducible and scalable for pharmaceutical development.
Comparative Notes on Preparation Routes
The hydrolysis approach involves converting nitrile or ester precursors to the corresponding acids or amides, which can then be converted to the hydrochloride salts. This method offers an alternative for preparing related piperidinyl-ethoxy phenyl compounds with potentially better yields and purity.
Summary Table of Key Preparative Steps
| Step | Starting Material | Reagents/Conditions | Product |
|---|---|---|---|
| Ether formation | 4-hydroxyphenyl acetamide + 1-(2-chloroethyl)piperidine hydrochloride | K2CO3, DMSO, reflux 10 h | 4-(2-piperidinyl)ethoxyphenyl acetamide |
| Acetyl group introduction | Phenyl intermediate or acetylated precursor | Acetylation reagents or reductive amination | 1-{4-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone |
| Hydrochloride salt formation | Free base compound | 4 M HCl in EtOAc or 1,4-dioxane, 80°C | Hydrochloride salt of target compound |
Chemical Reactions Analysis
1-{4-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ethoxy group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions.
Scientific Research Applications
1-{4-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for neurological disorders.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-{4-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The ethoxy group and phenyl ring contribute to the compound’s overall binding affinity and specificity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on structural analogs, physicochemical properties, and synthetic methodologies.
Structural Analogues with Piperidine/Ethanone Moieties
4-Acetyl-4-phenylpiperidine Hydrochloride (C₁₃H₁₈ClNO)
- Key Differences : Lacks the ethoxy linker between the phenyl and piperidine groups, resulting in a simpler structure.
- Physicochemical Properties : Average mass = 239.743 g/mol, lower than the target compound due to reduced complexity.
- Relevance : Demonstrates that direct piperidine-phenyl conjugation (without linkers) reduces molecular weight and may alter binding affinity to biological targets .
1-(3-Piperidinyl)-ethanone Hydrochloride (C₇H₁₂ClNO)
- Key Differences: A smaller molecule with a single piperidinyl group attached directly to the ethanone moiety.
- Physicochemical Properties: Molar mass = 161.63 g/mol.
1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one Dihydrochloride (C₁₂H₂₅Cl₂N₃O)
- Key Differences: Features a dual piperidine-amino linker and a dihydrochloride salt.
- Physicochemical Properties: Higher chlorine content (two Cl atoms) and molecular weight (322.25 g/mol) suggest enhanced solubility in aqueous media compared to mono-hydrochloride salts .
Compounds with Ethoxy-Phenyl Linkers
1-[4-[2-(Diethylamino)ethoxy]phenyl]propan-1-one Hydrochloride (C₁₆H₂₅ClNO₂)
- Key Differences: Replaces the piperidinyl group with a diethylamino moiety and extends the ketone to a propanone.
- Industrial-grade purity (99%) highlights its scalability .
1-{3-Ethyl-4-[2-(hexyloxy)ethoxy]phenyl}-3-piperidin-1-ylpropan-1-one Hydrochloride
Analgesic Piperidine Derivatives ()
Compounds 8–12 from share a 4-chloro-3-(trifluoromethyl)phenyl group and hydroxy-piperidine core. Key comparisons:
| Compound | Molecular Formula | Melting Point (°C) | Molecular Weight (g/mol) | Solubility |
|---|---|---|---|---|
| 8 | C₂₄H₂₂NO₂BrClF₃ | 285 ± 2 | 528.79 | Soluble in DMSO, methanol |
| 10 | C₂₁H₂₂NO₂Cl₂F₃ | 220 ± 2 | 447.10 | Soluble in ethanol |
| Target | C₁₅H₂₀ClNO₂ (inferred) | Not reported | ~281.78 | Likely similar to 8 due to hydrochloride salt |
Sulfonyl and Aromatic Modifications
1-[4-(Piperazin-1-ylsulfonyl)phenyl]ethanone Hydrochloride (C₁₂H₁₇ClN₂O₃S)
- Key Differences : Incorporates a sulfonyl-piperazine group, increasing polarity (molar mass = 304.79 g/mol).
- Relevance : The sulfonyl group may improve binding to sulfhydryl-containing enzymes but reduce membrane permeability compared to ethoxy linkers .
Biological Activity
1-{4-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride (CAS Number: 1220031-34-4) is a compound with significant biological activity, particularly in the context of receptor interactions and potential therapeutic applications. This article delves into its biochemical properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
The compound's molecular formula is C15H22ClNO2, featuring a piperidine ring, an ethoxy group, and a phenyl ring. This unique structure contributes to its diverse biological activities.
This compound exhibits several key biochemical properties:
- Receptor Binding Affinity : It has been shown to bind with high affinity to human estrogen receptors α and β, with dissociation constants of 0.041 nM and 0.157 nM, respectively. This interaction suggests potential roles in modulating estrogen-related pathways.
- Cellular Effects : In vivo studies indicate that this compound can reduce bone loss in ovariectomized rats, implying its involvement in bone metabolism and potential applications in osteoporosis treatment.
The primary mechanism through which this compound exerts its effects involves:
- Estrogen Receptor Modulation : The compound's binding to estrogen receptors leads to alterations in gene expression and enzyme activity. Depending on the cellular context, it can either inhibit or activate specific signaling pathways.
Table 1: Summary of Biological Activities
| Activity | Details |
|---|---|
| Estrogen Receptor Binding | High affinity for ERα (0.041 nM) and ERβ (0.157 nM) |
| Bone Metabolism | Reduces bone loss in ovariectomized rat models |
| Cellular Proliferation | Potential effects on cancer cell lines due to receptor modulation |
| Inflammatory Response | May influence inflammatory pathways through receptor interactions |
Case Study: Osteoporosis Treatment
In a study involving ovariectomized rats, administration of this compound resulted in significant reductions in bone resorption markers. The study highlighted the compound's potential as a therapeutic agent for osteoporosis, showcasing its ability to modulate estrogenic activity positively.
Q & A
Q. What are the standard protocols for synthesizing 1-{4-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride, and what analytical techniques confirm its purity and structure?
Methodological Answer: Synthesis typically involves multi-step organic reactions, starting with the alkylation of 4-hydroxyphenyl ethanone with a piperidine-containing alkyl halide, followed by salt formation with hydrochloric acid. Key steps include:
- Alkylation : Reacting 4-hydroxyphenyl ethanone with 2-(4-piperidinyl)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .
- Purification : Column chromatography or recrystallization to isolate the intermediate .
- Salt Formation : Treating the free base with HCl in ethanol to yield the hydrochloride salt .
Q. Analytical Techniques :
| Technique | Parameters | Purpose |
|---|---|---|
| HPLC | C18 column, methanol/water mobile phase | Purity assessment (>98%) |
| NMR | ¹H (400 MHz), ¹³C (100 MHz) in DMSO-d₆ | Structural confirmation (e.g., ethanone carbonyl at ~200 ppm) |
| Mass Spectrometry | ESI+, m/z calculated for C₁₆H₂₂ClNO₂ | Molecular ion verification |
| Melting Point | 220–225°C (decomposition) | Consistency with literature |
Q. What safety precautions are recommended when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact. Use in a fume hood to prevent inhalation of fine particles .
- Storage : Keep in a desiccator at 2–8°C to prevent hygroscopic degradation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Toxicity Data : While acute toxicity is unclassified, assume irritancy based on structural analogs (e.g., piperidine derivatives) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?
Methodological Answer:
- Solvent Selection : Replace DMF with acetonitrile to reduce side reactions (e.g., N-alkylation of piperidine) .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance etherification efficiency .
- Temperature Control : Maintain 60–70°C during alkylation to balance reaction rate and byproduct formation .
- Quality Control : Implement in-process LC-MS monitoring to identify intermediates and adjust stoichiometry .
Q. Example Optimization Table :
| Parameter | Baseline | Optimized | Impact |
|---|---|---|---|
| Solvent | DMF | Acetonitrile | Yield ↑ 15%, purity ↑ 10% |
| Catalyst | None | TBAB (0.1 eq) | Reaction time ↓ 30% |
Q. What strategies address discrepancies in pharmacological data between in vitro and in vivo studies?
Methodological Answer:
- Metabolic Stability : Assess hepatic microsomal degradation to identify labile groups (e.g., ethoxy linker) causing poor in vivo bioavailability .
- Formulation Adjustments : Use liposomal encapsulation to enhance solubility and plasma half-life .
- Dose Normalization : Adjust in vivo dosing based on protein binding (e.g., >90% binding in plasma) to align with in vitro IC₅₀ values .
Case Study :
In vitro IC₅₀ = 10 nM (kinase inhibition) vs. in vivo ED₅₀ = 50 mg/kg. Discrepancy resolved by correcting for free drug concentration (2% unbound) and optimizing dosing intervals .
Q. How can structural analogs be designed to enhance target selectivity while minimizing off-target effects?
Methodological Answer:
- Bioisosteric Replacement : Replace the ethanone group with a trifluoromethyl ketone to improve binding affinity to serine proteases .
- Linker Modification : Substitute the ethoxy linker with a polyethylene glycol (PEG) spacer to reduce hERG channel inhibition .
- Steric Hindrance : Introduce methyl groups ortho to the piperidine ring to block metabolic oxidation at the 4-position .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
